N-(3,3-difluorocyclopentyl)benzamide
Description
N-(3,3-Difluorocyclopentyl)benzamide (C₁₂H₁₃F₂NO, molecular weight 225.23 g/mol) is a fluorinated benzamide derivative characterized by a difluorocyclopentyl group attached to a benzamide scaffold. Its synthesis involves the reaction of 3,3-difluorocyclopentanone with benzoyl chloride under anhydrous conditions, yielding a compound with distinct physicochemical properties due to the electronegative fluorine atoms and the rigid cyclopentane ring . This structure confers enhanced metabolic stability and binding specificity, making it valuable in medicinal chemistry, materials science, and biochemical probe development .
Properties
CAS No. |
1878904-74-5 |
|---|---|
Molecular Formula |
C12H13F2NO |
Molecular Weight |
225.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-difluorocyclopentyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its green, rapid, mild, and highly efficient nature. The reaction is performed at relatively low temperatures and yields high purity products.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions. The use of recoverable catalysts and eco-friendly processes is emphasized to ensure sustainability and cost-effectiveness in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-difluorocyclopentyl)benzamide undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, difluorocyclopentyl derivatives, and other functionalized compounds. These products are often characterized by their enhanced chemical and physical properties, making them valuable in various applications.
Scientific Research Applications
N-(3,3-difluorocyclopentyl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of N-(3,3-difluorocyclopentyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence signal transduction and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The unique attributes of N-(3,3-difluorocyclopentyl)benzamide are best contextualized through comparison with structurally related benzamide derivatives. Below is a detailed analysis:
Acyl Group Variants
Compounds sharing the difluorocyclopentylamine backbone but differing in acyl substituents demonstrate how chain length and functional groups influence properties:
| Compound | Acyl Group | Key Properties | Biological Activity |
|---|---|---|---|
| N-(3,3-Difluorocyclopentyl)acetamide | Acetyl (CH₃CO) | Higher solubility in polar solvents | Moderate enzyme inhibition |
| N-(3,3-Difluorocyclopentyl)propionamide | Propionyl (C₂H₅CO) | Increased lipophilicity | Enhanced membrane permeability |
| N-(3,3-Difluorocyclopentyl)butyramide | Butyryl (C₃H₇CO) | Prolonged half-life in vivo | Potential CNS activity |
Key Insight : The benzamide moiety in this compound provides superior aromatic stacking interactions compared to aliphatic acyl groups, enhancing binding to hydrophobic enzyme pockets .
Halogenated Benzamide Derivatives
Substituents on the benzamide ring significantly alter reactivity and biological targeting:
| Compound | Substituents | Key Differences | Applications |
|---|---|---|---|
| 3-Chloro-N-(2-fluorophenyl)benzamide | 3-Cl, 2-F on phenyl ring | Enhanced electrophilicity | Anticancer lead compound |
| N-(3-Chloro-4-fluorophenyl)benzamide | 3-Cl, 4-F on phenyl ring | Improved halogen bonding | Antimicrobial research |
| This compound | Difluorocyclopentyl group | Rigid conformation, reduced polarity | Enzyme inhibition, CNS drug candidates |
Key Insight : The difluorocyclopentyl group in this compound reduces metabolic degradation compared to halogenated aryl analogs, as fluorination stabilizes against oxidative enzymes .
Fluorinated Bioisosteres
Fluorine positioning and additional functional groups modulate pharmacokinetics:
| Compound | Fluorine Position | Unique Features | Research Findings |
|---|---|---|---|
| N-[Cyano(2-fluorophenyl)methyl]benzamide | 2-F on phenyl, cyano group | High reactivity in nucleophilic addition | Protein kinase inhibition |
| 3-Methyl-N-[2-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide | Tetrafluoropropoxy chain | Enhanced blood-brain barrier penetration | Neuroprotective studies |
| This compound | Cyclopentyl difluorination | Conformational rigidity | 2x higher binding affinity vs. non-fluorinated analogs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
